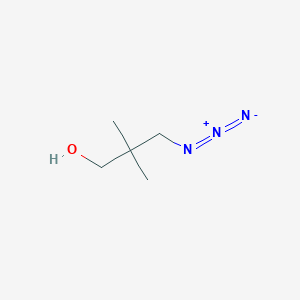

3-Azido-2,2-dimethylpropan-1-ol

Descripción

3-Azido-2,2-dimethylpropan-1-ol is a tertiary alcohol derivative featuring a 2,2-dimethylpropan-1-ol backbone substituted with an azido (-N₃) group at the third carbon. The azido group is highly reactive, making this compound valuable in click chemistry, polymer synthesis, and pharmaceuticals, though its instability and explosive nature necessitate careful handling .

Propiedades

Fórmula molecular |

C5H11N3O |

|---|---|

Peso molecular |

129.16 g/mol |

Nombre IUPAC |

3-azido-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C5H11N3O/c1-5(2,4-9)3-7-8-6/h9H,3-4H2,1-2H3 |

Clave InChI |

PKNYBWJLOICIMN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CN=[N+]=[N-])CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2,2-dimethylpropan-1-ol typically involves the nucleophilic substitution of a suitable precursor, such as 3-chloro-2,2-dimethylpropan-1-ol, with sodium azide (NaN3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for 3-Azido-2,2-dimethylpropan-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Safety measures would also be crucial due to the potentially hazardous nature of azides.

Análisis De Reacciones Químicas

Types of Reactions

3-Azido-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

Cycloaddition: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 3-Amino-2,2-dimethylpropan-1-ol.

Cycloaddition: 1,2,3-Triazole derivatives.

Aplicaciones Científicas De Investigación

3-Azido-2,2-dimethylpropan-1-ol has several applications in scientific research:

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Mecanismo De Acción

The mechanism of action of 3-Azido-2,2-dimethylpropan-1-ol largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The azido group can also be reduced to an amine, which can then participate in further chemical transformations .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The 2,2-dimethylpropan-1-ol scaffold serves as a common framework for derivatives with diverse substituents at the third carbon. Key analogs include:

Physical and Chemical Properties

Table 1: Physical Properties Comparison

| Compound | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-(Diethylamino)-2,2-dimethylpropan-1-ol | 226.6 | 0.875 | 73.9 | 159.27 |

| 3-Methoxy-2,2-dimethylpropan-1-ol | Not reported | Not reported | Not reported | 132.20 (calculated) |

| 1-Aziridinyl-2,2-dimethylpropan-1-ol | Not reported | Not reported | Not reported | 129.20 (calculated) |

Key Observations :

- The diethylamino derivative has well-characterized properties, including moderate flash point and low density, typical of liquid amines .

- Aziridinyl and methoxy analogs lack explicit data but likely exhibit lower boiling points due to reduced molecular weight.

Key Observations :

- Diethylamino derivative: High oral toxicity necessitates PPE (respirators, gloves) during handling .

- Azido analog (inferred): Likely explosive due to azide group; stricter storage and handling protocols compared to amino/methoxy derivatives.

- 3-Tolyl derivative : Subject to IFRA restrictions, reflecting fragrance industry safety standards .

Stability and Reactivity

- 3-(Diethylamino)-2,2-dimethylpropan-1-ol: Stable under normal conditions but incompatible with strong oxidizers .

- Aziridinyl analog : Reactivity from strained aziridine ring enables peptide bond formation but poses stability challenges .

- Methoxy derivative : Ether groups generally confer stability, aligning with its use in regulated biologic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.